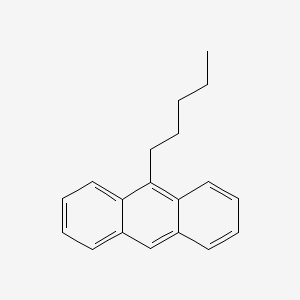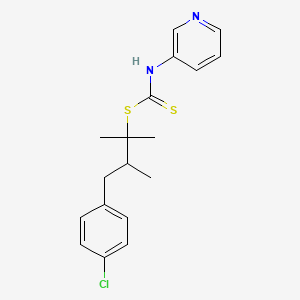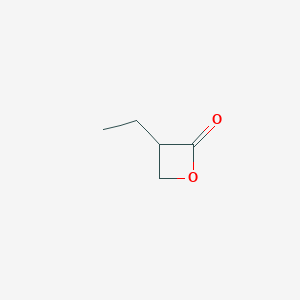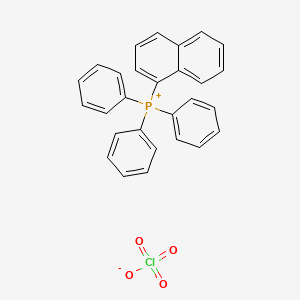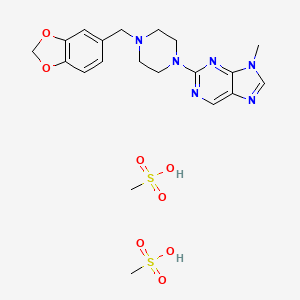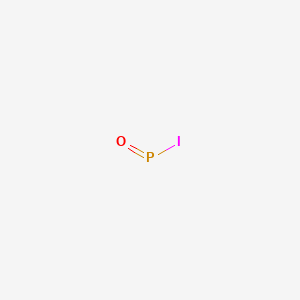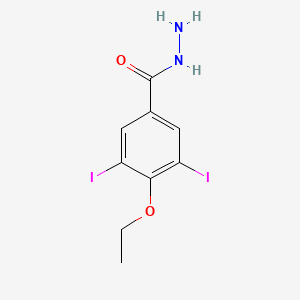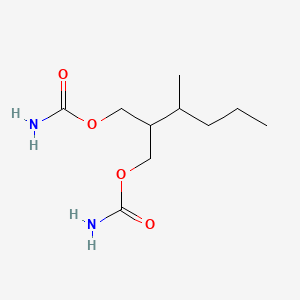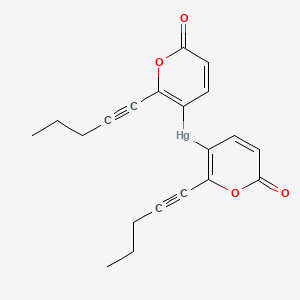
Bis(6-oxo-2-pent-1-ynylpyran-3-yl)mercury
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(6-oxo-2-pent-1-ynylpyran-3-yl)mercury is an organomercury compound characterized by the presence of two 6-oxo-2-pent-1-ynylpyran-3-yl groups bonded to a central mercury atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(6-oxo-2-pent-1-ynylpyran-3-yl)mercury typically involves the reaction of mercury(II) acetate with 6-oxo-2-pent-1-ynylpyran-3-yl ligands under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis while minimizing the production of by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(6-oxo-2-pent-1-ynylpyran-3-yl)mercury undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) oxide and other oxidation products.
Reduction: Reduction reactions can convert the compound back to its elemental mercury state.
Substitution: The 6-oxo-2-pent-1-ynylpyran-3-yl ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often involve the use of coordinating solvents and catalysts.
Major Products Formed
Oxidation: Mercury(II) oxide and various organic oxidation products.
Reduction: Elemental mercury and reduced organic ligands.
Substitution: New organomercury compounds with different ligands.
Wissenschaftliche Forschungsanwendungen
Bis(6-oxo-2-pent-1-ynylpyran-3-yl)mercury has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of Bis(6-oxo-2-pent-1-ynylpyran-3-yl)mercury involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with these targets, altering their activity and function. The specific pathways involved depend on the nature of the target and the context of the interaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(6-oxo-2-penta-1,3-diynylpyran-3-yl)mercury: Similar structure but with different ligand configurations.
Bis(6-oxo-2-pent-1-ynylpyran-3-yl)lead: Lead analog with similar chemical properties.
Bis(6-oxo-2-pent-1-ynylpyran-3-yl)tin: Tin analog with distinct reactivity.
Uniqueness
Bis(6-oxo-2-pent-1-ynylpyran-3-yl)mercury is unique due to its specific ligand configuration and the presence of mercury, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
24203-78-9 |
|---|---|
Molekularformel |
C20H18HgO4 |
Molekulargewicht |
522.9 g/mol |
IUPAC-Name |
bis(6-oxo-2-pent-1-ynylpyran-3-yl)mercury |
InChI |
InChI=1S/2C10H9O2.Hg/c2*1-2-3-4-6-9-7-5-8-10(11)12-9;/h2*5,8H,2-3H2,1H3; |
InChI-Schlüssel |
OQXRIZCSDPUZQU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC#CC1=C(C=CC(=O)O1)[Hg]C2=C(OC(=O)C=C2)C#CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Nitro-3-phenylspiro[cyclopropane-1,9'-fluorene]](/img/structure/B14688155.png)
![2-Phenyl-4-(pyridin-2-yl)-1h-benzo[f]isoindole-1,3(2h)-dione](/img/structure/B14688158.png)
